molecular formula C13H20N2O B11888770 (1-Benzyl-1,4-diazepan-6-yl)methanol

(1-Benzyl-1,4-diazepan-6-yl)methanol

Cat. No.: B11888770
M. Wt: 220.31 g/mol
InChI Key: BQYVRHDXBKLRFX-UHFFFAOYSA-N
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Description

Academic Research Trajectories for Related Heterocyclic Systems

Research into heterocyclic systems related to 1,4-diazepane is a dynamic field in organic and medicinal chemistry. The exploration of different isomers and fused-ring systems allows chemists to fine-tune the pharmacological properties of new compounds. For instance, the 1,3-diazepine moiety is present in numerous biologically active compounds, including the anticancer drug pentostatin (B1679546) and recently approved β-lactamase inhibitors like avibactam. nih.gov

Another closely related and extensively studied class is the benzodiazepines, particularly 1,5-benzodiazepine derivatives, which are valuable intermediates for synthesizing fused-ring compounds and are also used as dyes. nih.gov The well-known drug Diazepam, a 1,4-benzodiazepine (B1214927), is used for its anxiolytic, anticonvulsant, and sedative properties. nih.gov

Modern synthetic strategies focus on creating these complex heterocyclic systems efficiently. This includes the development of novel catalytic methods, such as using ruthenium(II) catalysts for diol-diamine coupling via a hydrogen borrowing mechanism to produce diazepanes. organic-chemistry.org Research also extends to creating fused heterocyclic systems, where the diazepine (B8756704) ring is combined with other rings like pyrazole (B372694) to form pyrazolo[3,4-b] semanticscholar.orgnih.govdiazepines, further expanding the chemical space for drug discovery. nih.gov

Overview of Research Directions for (1-Benzyl-1,4-diazepan-6-yl)methanol

Given the established biological significance of the 1,4-diazepane scaffold, this compound is positioned as a valuable building block for the synthesis of novel, biologically active molecules. The presence of a primary alcohol (methanol group) offers a reactive site for further chemical modification, allowing for the attachment of various functional groups or linkage to other molecular fragments.

Research involving structurally similar compounds provides insight into the potential applications of this compound. For example, a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)acetamides were synthesized and evaluated for their positive inotropic activity, with one compound showing more potent effects than the standard drug, milrinone. nih.gov This suggests that derivatives of benzyl-1,4-diazepane could be explored for cardiovascular applications.

Furthermore, other N-substituted benzyl-1,4-diazepine derivatives have been investigated as sigma receptor (σR) ligands, which have potential applications as antipsychotics and neuroprotective agents. nih.gov The synthesis of related compounds like 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine has been pursued to develop potent 5-HT3 receptor antagonists for managing chemotherapy-induced nausea. researchgate.net These examples highlight a clear research trajectory where this compound could serve as a key intermediate for creating libraries of compounds to be screened for a variety of therapeutic targets, including G-protein coupled receptors and ion channels.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzyl-1,4-diazepan-6-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-11-13-8-14-6-7-15(10-13)9-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYVRHDXBKLRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1)CO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 1,4 Diazepan 6 Yl Methanol

Established Synthetic Pathways for 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry. Its synthesis has been the focus of considerable research, leading to a variety of robust methods for its construction. These strategies often focus on creating chiral centers and introducing diversity into the diazepane core.

Asymmetric Reductive Amination Strategies for Chiral Diazepanes

Asymmetric reductive amination (ARA) stands out as a powerful method for the enantioselective synthesis of chiral amines, including cyclic structures like 1,4-diazepanes. This strategy is particularly valuable for creating stereochemically defined centers within the diazepane ring. A key approach involves an intramolecular reaction, where a precursor molecule containing both an amine and a ketone or aldehyde functionality undergoes cyclization and reduction in a single, stereocontrolled step.

Enzymatic methods have gained prominence in this area. For instance, imine reductases (IREDs) have been successfully employed for the intramolecular asymmetric reductive amination of aminoketone precursors to yield chiral 1,4-diazepanes with high enantiomeric excess (93 to >99%). nih.govsigmaaldrich.comnih.gov Researchers have identified enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of the desired diazepane product. nih.govsigmaaldrich.com The efficiency of these biocatalysts can be significantly enhanced through protein engineering, such as site-directed mutagenesis, which has been shown to improve catalytic efficiency by over 60-fold in some cases. nih.govsigmaaldrich.com This biocatalytic approach offers a green and efficient alternative to traditional metal-catalyzed methods. sigmaaldrich.com

Catalyst TypePrecursorKey FeatureOutcome
Imine Reductase (IRED)AminoketoneIntramolecular asymmetric cyclizationChiral 1,4-diazepanes
Iridium ComplexesBridged biaryl aminesN-Boc deprotection/intramolecular ARADibenz[c,e]azepines

Application of Mitsunobu Reactions in Diazepane Synthesis

The Mitsunobu reaction is a versatile and reliable tool in organic synthesis for the conversion of alcohols to a wide range of functional groups, including amines, through a dehydrative coupling process. researchgate.netresearchgate.net This reaction typically involves an alcohol, a nucleophile (like a sulfonamide or imide), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netbldpharm.com

A critical application of this reaction in diazepane synthesis is the intramolecular cyclization of N-protected diamino alcohol precursors. researchgate.net For example, the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol has been used to construct the chiral 1,4-diazepane core. This method proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful strategy for controlling the stereochemical outcome of the final product. researchgate.netnih.gov This approach has been successfully applied to the multikilogram production of key pharmaceutical intermediates. researchgate.net

Huisgen 1,3-Dipolar Cycloaddition Approaches to 1,4-Diazepane Moieties

The Huisgen 1,3-dipolar cycloaddition is a classic and highly efficient reaction for the synthesis of five-membered heterocycles. pharmaffiliates.com This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole (such as an azide (B81097) or a nitrile oxide) with a dipolarophile (typically an alkene or alkyne).

This methodology has been adapted to construct more complex heterocyclic systems that incorporate the 1,4-diazepane ring. researchgate.net The versatility of building blocks, such as N-propargylamines, makes them suitable substrates for cycloaddition reactions, leading to the formation of fused heterocyclic systems containing the diazepane moiety. researchgate.net While the classic Huisgen cycloaddition is a thermal process, the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has further expanded the utility and accessibility of this transformation in building complex molecular architectures.

Multicomponent Reactions for Accessing Diazepane Architectures

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules.

Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), have proven to be a promising strategy for accessing the 1,4-benzodiazepine (B1214927) scaffold, a close structural relative of the 1,4-diazepane. In a typical Ugi-based approach, an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide are combined. The resulting Ugi product can then undergo a subsequent deprotection and cyclization sequence to form the seven-membered diazepine (B8756704) ring. This strategy allows for the introduction of multiple points of diversity in a single, efficient process. Another approach involves a catalytic multicomponent [5+2] cycloaddition, which utilizes rhodium-catalyzed reactions to form biologically active 1,4-diazepine compounds.

Transamination Reactions in the Preparation of Key Diazepane Intermediates

Transamination, the transfer of an amino group from an amino donor to a keto acceptor, is a fundamental reaction in biochemistry and a valuable tool in synthetic organic chemistry. Biocatalytic transamination, employing enzymes known as transaminases (or aminotransferases), has emerged as a premier method for the asymmetric synthesis of chiral amines.

In the context of diazepane synthesis, transaminases are used to prepare key chiral intermediates. For example, the stereoselective amination of a ketone precursor using an ω-transaminase can generate a chiral amino intermediate. This intermediate can be designed to undergo spontaneous intramolecular cyclization to form the chiral diazepane ring with excellent enantiopurity. This chemo-enzymatic cascade, combining a biocatalytic step with a spontaneous chemical transformation, has been successfully applied to the multi-gram scale synthesis of dual orexin (B13118510) receptor antagonists containing a core chiral diazepane ring.

Targeted Functionalization of the (1-Benzyl-1,4-diazepan-6-yl)methanol Framework

While extensive literature exists for the synthesis of the 1,4-diazepane core, specific studies on the targeted functionalization of this compound are less common. However, the molecule's structure, featuring a primary alcohol, a secondary amine, and a tertiary amine, presents clear opportunities for a variety of chemical transformations. The reactivity of these functional groups allows for the strategic modification of the scaffold to explore structure-activity relationships or to attach probes and other molecular entities.

Potential Functionalization Sites:

Primary Alcohol (-CH₂OH): The hydroxyl group is a prime site for modification.

Esterification/Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under conditions like DCC or EDC coupling) can introduce a wide array of ester functionalities.

Etherification: Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with an alkyl halide) or reaction with other alcohols under acidic conditions can form ethers.

Oxidation: Controlled oxidation could convert the primary alcohol to the corresponding aldehyde (using reagents like PCC or Dess-Martin periodinane) or further to a carboxylic acid (using stronger oxidants like KMnO₄ or Jones reagent).

Secondary Amine (-NH- at position 4): The secondary amine is a nucleophilic center that can be readily functionalized.

Alkylation: Reaction with alkyl halides can introduce various alkyl groups at the N4 position. Reductive amination with aldehydes or ketones provides another route to N-alkylation.

Acylation: Treatment with acyl chlorides or anhydrides will form amides, a common modification in medicinal chemistry to modulate properties like solubility and metabolic stability.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides.

Tertiary Amine (N-Benzyl at position 1): The N-benzyl group can also be a point of modification.

Debenzylation: Catalytic hydrogenation (e.g., using H₂/Pd-C) is a standard method to cleave the benzyl (B1604629) group, liberating the N1 secondary amine. This "de-masked" amine can then be functionalized using the methods described above (alkylation, acylation), allowing for the introduction of substituents at both nitrogen atoms of the diazepane ring.

The strategic and sequential modification of these functional groups allows for the synthesis of a diverse library of derivatives from the this compound scaffold, enabling its development for various applications.

Modifications and Derivatizations of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group in this compound is a key site for chemical modifications, allowing for the introduction of diverse functionalities. Standard organic transformations can be applied to this group to generate a range of derivatives.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce different alkyl or aryl groups, yielding a library of ether derivatives.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. copernicus.orgresearchgate.net The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, (1-benzyl-1,4-diazepan-6-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would lead to the formation of 1-benzyl-1,4-diazepane-6-carboxylic acid. The chemoselectivity of these oxidations is crucial, especially in the presence of the two secondary amine functionalities within the diazepane ring. nih.gov

Table 1: Representative Derivatizations of the Hydroxymethyl Group

Derivative NameTransformationReagents and Conditions
(1-Benzyl-1,4-diazepan-6-yl)methyl acetateEsterificationAcetic anhydride, pyridine
(1-Benzyl-1,4-diazepan-6-yl)methyl benzoateEsterificationBenzoyl chloride, triethylamine
1-Benzyl-6-(methoxymethyl)-1,4-diazepaneEtherificationSodium hydride, methyl iodide
(1-Benzyl-1,4-diazepan-6-yl)carbaldehydeOxidationPyridinium chlorochromate (PCC)
1-Benzyl-1,4-diazepane-6-carboxylic acidOxidationPotassium permanganate

Substituent Effects and Alterations on the Benzyl Moiety

The N-benzyl group plays a significant role in the chemical properties and synthetic utility of this compound. Modifications to this group can influence the reactivity of the entire molecule and provide access to a diverse set of analogs.

Debenzylation: The benzyl group can be removed through various debenzylation methods, most notably catalytic transfer hydrogenation. mdma.chorganic-chemistry.orgresearchgate.net This reaction typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid to cleave the N-C bond, yielding the corresponding secondary amine, (1,4-diazepan-6-yl)methanol. nih.govsigmaaldrich.com This deprotection step is crucial for subsequent derivatization at the newly freed nitrogen atom.

Table 2: Examples of Alterations on the Benzyl Moiety

Starting MaterialTransformationReagents and ConditionsProduct
This compoundDebenzylation10% Pd/C, Ammonium formate, Methanol (B129727), Reflux(1,4-Diazepan-6-yl)methanol
1-(4-Methoxybenzyl)-1,4-diazepan-6-yl)methanolDebenzylation10% Pd/C, H2 (balloon)(1,4-Diazepan-6-yl)methanol
1-(4-Nitrobenzyl)-1,4-diazepan-6-yl)methanolDebenzylation10% Pd/C, Hydrazine hydrate, Ethanol(1,4-Diazepan-6-yl)methanol

Synthetic Strategies for Ring-Based Derivatization of the Diazepane Core

The diazepane core itself offers multiple sites for derivatization, primarily at the two nitrogen atoms. These modifications can significantly alter the conformational properties and biological activity of the resulting compounds.

N-Alkylation and N-Arylation: The secondary amine at the 4-position of the diazepane ring is a prime target for alkylation and arylation reactions. researchgate.net Following the potential debenzylation of the 1-position, both nitrogen atoms become available for such modifications. N-alkylation can be achieved using various alkyl halides in the presence of a base. chemrxiv.org N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which allows for the introduction of a wide range of aryl and heteroaryl groups. mdpi.com

N-Acylation: The secondary amine can also be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation can be used to introduce a variety of functional groups and to modulate the basicity of the nitrogen atom. google.com

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) to introduce further N-substituents. nih.gov

Table 3: Ring-Based Derivatization Strategies

Starting MaterialTransformationReagents and ConditionsProduct
(1,4-Diazepan-6-yl)methanolN-AlkylationMethyl iodide, K2CO3, Acetonitrile(4-Methyl-1,4-diazepan-6-yl)methanol
(1,4-Diazepan-6-yl)methanolN-ArylationBromobenzene, Pd(OAc)2, BINAP, NaOtBu(4-Phenyl-1,4-diazepan-6-yl)methanol
(1,4-Diazepan-6-yl)methanolN-AcylationAcetyl chloride, Triethylamine, DCM(1-Acetyl-1,4-diazepan-6-yl)methanol
(1,4-Diazepan-6-yl)methanolReductive AminationAcetone, Sodium triacetoxyborohydride(4-Isopropyl-1,4-diazepan-6-yl)methanol

Advanced Synthetic Approaches for Structurally Complex Diazepane Analogues

The construction of more complex molecular architectures based on the diazepane scaffold often requires more sophisticated synthetic strategies. These approaches aim to build upon the fundamental diazepane structure to create novel compounds with unique three-dimensional shapes and functionalities.

Multi-component Reactions (MCRs): MCRs offer an efficient way to generate molecular diversity from simple starting materials in a single step. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov For instance, Ugi or Passerini reactions could potentially be adapted to incorporate the this compound scaffold or its derivatives to rapidly build complex, peptide-like structures.

Intramolecular Cyclization Strategies: Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form fused or bridged bicyclic systems. researchgate.netnih.gov For example, if the hydroxymethyl group is converted to a leaving group and a nucleophilic moiety is introduced elsewhere on the diazepane ring, an intramolecular cyclization could lead to the formation of a new ring fused to the diazepane core. researchgate.netjocpr.com

Stereoselective Synthesis: The synthesis of enantiomerically pure or diastereomerically enriched diazepane analogues is a significant challenge. Asymmetric synthesis strategies, such as the use of chiral catalysts or starting from chiral precursors, can be employed to control the stereochemistry at the C6 position and any newly introduced stereocenters. nih.govmdpi.comorganic-chemistry.org

These advanced synthetic approaches open up avenues for the creation of novel and structurally complex diazepane analogues with potential applications in various fields of chemical and biological research.

Pharmacological Target Identification and Mechanistic Studies of 1 Benzyl 1,4 Diazepan 6 Yl Methanol and Its Analogues

Enzyme Inhibition Profiles and Molecular Interaction Mechanisms

Soluble Epoxide Hydrolase (sEH) Inhibitory Activity and Binding Mode

Analogues of (1-Benzyl-1,4-diazepan-6-yl)methanol have been investigated for their potential to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. One study explored a derivative incorporating a 1-ethylene-4-methyl-1,4-diazepane moiety. nih.gov However, this particular compound exhibited a weak inhibitory profile, with activity in the low micromolar range. nih.gov Molecular docking studies suggested that the folded conformation of the 1,4-diazepane ring might lead to an unfavorable entropic loss upon binding and disrupt key hydrogen bond interactions within the enzyme's active site. nih.gov

Modulation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The 1,4-diazepane scaffold has been explored in the design of cholinesterase inhibitors, which are crucial for managing the symptoms of Alzheimer's disease. A series of 1,4-benzodiazepine-2,5-dione derivatives, structurally related to the natural product cyclopenin, were synthesized and shown to possess potent, reversible anticholinesterase activity in vitro. cu.edu.egnih.govresearchgate.net Furthermore, certain 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides were synthesized and evaluated for their effects on cognitive function. These compounds were proposed to prevent the metabolism of acetylcholine (B1216132) by inhibiting acetylcholinesterase, thereby increasing its levels in the brain and improving memory retention. openpharmaceuticalsciencesjournal.com

Compound ClassTarget Enzyme(s)Observed Effect
1,4-Benzodiazepine-2,5-dionesAcetylcholinesterasePotent, reversible inhibition cu.edu.egnih.govresearchgate.net
3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamidesAcetylcholinesterase (proposed)Improved memory retention, suggested prevention of acetylcholine metabolism openpharmaceuticalsciencesjournal.com

Investigation of α-Glucosidase and Urease Inhibition

Currently, there is a lack of published research specifically investigating the inhibitory activity of this compound or its close analogues against α-glucosidase and urease.

Lipoxygenase (LOX) Inhibition Studies

The potential for 1,4-diazepane derivatives to inhibit lipoxygenase (LOX) enzymes has been touched upon in broader screening efforts. In one study, a 1-ethylene-4-methyl-1,4-diazepane derivative was evaluated against 5-LOX. However, the compound demonstrated very weak inhibition of the enzyme's activity, with an IC50 value greater than 1 μM. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The 1,4-diazepane scaffold has been identified as a promising template for the development of selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. A patent has described a novel class of diazepane-acetamide derivatives as selective 11β-HSD1 inhibitors. researchgate.net These compounds are designed to reduce the concentration of active cortisol in tissues like adipose tissue, thereby mitigating insulin (B600854) resistance and other aspects of metabolic syndrome. researchgate.net The diazepane ring in these inhibitors serves as a key structural element for interaction with the enzyme.

Protein Lysine (B10760008) Methyltransferase (e.g., G9a, GLP) Inhibition

The 1,4-diazepane ring is a key structural feature in BIX-01294, a well-characterized inhibitor of the histone lysine methyltransferases G9a and G9a-like protein (GLP). nih.gov BIX-01294, a diazepin-quinazolin-amine derivative, inhibits both G9a and GLP with IC50 values in the low micromolar range. nih.gov This inhibition leads to a reduction in the methylation levels of histone H3 at lysine 9 (H3K9) at various G9a target genes. nih.gov The diazepane ring in BIX-01294 is crucial for its inhibitory activity, forming part of the molecule that occupies the substrate-binding pocket of the enzymes. nih.gov Further research has explored modifications of the diazepane ring in BIX-01294 analogues to enhance potency and selectivity for GLP over G9a. nih.gov

InhibitorTarget Enzyme(s)Potency (IC50)Key Structural Feature
BIX-01294G9a, GLPLow micromolar range nih.govDiazepin-quinazolin-amine nih.gov
BIX-01294 AnaloguesGLP, G9aVariable, aimed at enhancing GLP selectivity nih.govModified diazepane ring nih.gov

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Mechanisms

Dipeptidyl peptidase IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). frontiersin.org The inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes, as it prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon (B607659) production. frontiersin.orgnih.gov DPP-IV inhibitors, often referred to as "gliptins," are orally active medications that have demonstrated efficacy and a favorable safety profile in clinical settings. frontiersin.orgnih.gov

The mechanism of DPP-IV inhibition typically involves the binding of the inhibitor to the active site of the enzyme, which contains a catalytic triad (B1167595) (Ser630, Asp708, and His740). researchgate.net This interaction prevents the substrate from accessing the active site, thereby blocking the enzymatic degradation of GLP-1 and other peptides. researchgate.net While numerous chemical scaffolds have been developed as DPP-IV inhibitors, including those based on β-amino acids and 1,2,4-triazoles, a review of the current scientific literature does not provide specific evidence of this compound or its direct analogues being investigated as DPP-IV inhibitors. mdpi.com Consequently, there are no available data detailing a specific mechanism of action for this compound at the DPP-IV enzyme.

Receptor Binding and Allosteric Modulation Investigations

Gamma-Aminobutyric Acid (GABA) Receptor Interactions

The 1,4-diazepane ring is a core structural feature of benzodiazepines, a class of drugs widely known for their positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. chemisgroup.ustsijournals.com GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.gov The binding of benzodiazepines to a specific site at the interface of the α and γ subunits of the GABA-A receptor enhances the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening. tsijournals.combiorxiv.org This leads to neuronal hyperpolarization and a reduction in neuronal excitability, which underlies the anxiolytic, sedative, and anticonvulsant effects of these drugs. chemisgroup.us

While the structural similarity of this compound to benzodiazepines suggests a potential for interaction with GABA-A receptors, specific studies characterizing the binding affinity or allosteric modulatory effects of this particular compound are not available in the current literature. The nature of any such interaction would depend on the specific substituents on the diazepine (B8756704) ring, which are known to significantly influence binding affinity and efficacy at the receptor. nih.gov

Characterization of Central and Peripheral Benzodiazepine (B76468) Receptor Ligand Properties

Benzodiazepine binding sites are categorized into central and peripheral types. Central benzodiazepine receptors are integral components of the GABA-A receptor complex and are responsible for the primary psychoactive effects of benzodiazepine drugs. chemisgroup.us Peripheral benzodiazepine receptors (PBRs), now more commonly known as the 18kDa translocator protein (TSPO), are located primarily on the outer mitochondrial membrane in peripheral tissues and glial cells within the central nervous system. chemisgroup.us They are involved in various cellular functions, including steroidogenesis, inflammation, and cell proliferation, but their physiological functions are distinct from the central receptors. chemisgroup.us

The affinity of a ligand for central versus peripheral receptors can vary significantly. Some 1,4-benzodiazepine (B1214927) derivatives have shown selectivity for one type over the other. chemisgroup.us However, there is no specific research available that characterizes this compound as a ligand for either central or peripheral benzodiazepine receptors. Therefore, its binding properties and potential selectivity remain undetermined.

Profiling Interactions with Dopamine, Serotonin, Adrenergic, Acetylcholine, and Histamine (B1213489) Receptors

To assess the selectivity of novel compounds, broad receptor screening panels are often employed. For analogues of this compound, such screenings have indicated a high degree of selectivity. Specifically, the compound (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane, a potent sigma-1 (σ₁) receptor ligand, was evaluated against a panel of more than 50 other target proteins, including a range of dopamine, serotonin, adrenergic, acetylcholine, and histamine receptors. researchgate.net The results of this screening showed a "clean receptor profile," indicating a lack of significant affinity for these other receptors. researchgate.net This suggests that the 1,4-diazepane scaffold, when appropriately substituted for sigma receptor activity, does not tend to interact strongly with these common off-target receptors, implying a low potential for side effects associated with their modulation.

Sigma Receptor (σR) Ligand Binding Studies

Significant research has identified 1,4-diazepane derivatives as potent ligands for sigma receptors (σR). nih.gov Sigma receptors are unique intracellular proteins, with two main subtypes, σ₁ and σ₂, that are distinct from opioid or other classical neurotransmitter receptors. nih.gov The σ₁ receptor, in particular, is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), where it modulates a variety of cellular functions, including calcium signaling and neuronal plasticity. nih.govnih.gov

A series of novel diazepane-containing derivatives has been synthesized and evaluated for their binding affinity at both σ₁ and σ₂ receptors. nih.gov These studies revealed that replacing a piperidine (B6355638) ring with a bulkier 1,4-diazepane spacer can retain or even improve affinity for sigma receptors. nih.gov High affinity was generally observed for bicyclic derivatives, such as those incorporating benzofuran (B130515) or quinoline (B57606) moieties. For instance, the benzofuran derivative 2c emerged as a potent and selective ligand for the σ₁ receptor. nih.gov The binding affinities for several analogues are detailed in the table below.

CompoundKi σ₁ (nM)Ki σ₂ (nM)Selectivity (Ki σ₂/Ki σ₁)
2a>10000>10000-
2b1501200.8
2c8.010012.5
2d191407.4
3a500012000.24
3b300700.23
3c8.0283.5
3d25451.8

Table 1: Sigma Receptor Binding Affinities of 1,4-Diazepane Analogues. Data sourced from reference nih.gov.

These structure-activity relationship studies indicate that substituents on the 1,4-diazepane core are critical determinants of both affinity and selectivity for sigma receptor subtypes. nih.gov

Cellular and Molecular Mechanisms of Biological Activity

The biological activity of this compound and its analogues appears to be primarily driven by their interaction with sigma receptors. The σ₁ receptor is a pluripotent modulator of cellular signaling. nih.gov As an intracellular chaperone protein, it translocates from the MAM to other cellular compartments to interact with a variety of client proteins, including ion channels and G-protein coupled receptors. nih.govnih.gov

Ligand binding to the σ₁ receptor can initiate several downstream effects. Agonists at this receptor have been shown to have neuroprotective and anti-amnesic properties. nih.govrsc.org These effects are thought to be mediated through the modulation of intracellular calcium mobilization, regulation of glutamate (B1630785) release, and an increase in acetylcholine secretion. rsc.org By stabilizing mitochondrial membrane potential and inhibiting microglial activation, σ₁ receptor ligands can protect against excitotoxic injury. nih.gov Furthermore, the interaction of these ligands with σ₁ receptors can influence cellular processes such as oxidative stress and apoptosis, highlighting their potential role in neurodegenerative disorders and cancer biology. nih.govrsc.org Given the high affinity of 1,4-diazepane derivatives for sigma receptors, their cellular and molecular mechanisms of action are intrinsically linked to the chaperone activity of these unique proteins. nih.gov

Modulation of Intracellular Signaling Pathways

Specific studies detailing the modulation of intracellular signaling pathways by this compound are not extensively available in the current body of scientific literature. Research on the broader class of 1,4-diazepane derivatives indicates a wide range of biological activities, which are often mediated through interactions with various cellular signaling cascades. nih.gov However, without direct experimental evidence on this compound, any proposed mechanism would be speculative. Future research is necessary to elucidate its specific effects on intracellular signaling.

Mechanisms of Efflux Pump Inhibition (e.g., AcrAB in Escherichia coli)

Research into the analogue, 1-benzyl-1,4-diazepane (B1296151), has demonstrated its activity as an efflux pump inhibitor (EPI) in Escherichia coli. Efflux pumps are a primary mechanism of multidrug resistance in bacteria, actively transporting antibiotics out of the cell.

The investigation into 1-benzyl-1,4-diazepane revealed a mixed mechanism of action as an EPI. It was shown to decrease the transcription of the acrAB gene, which codes for components of the AcrAB-TolC efflux pump. Furthermore, this analogue increases the permeability of the bacterial membranes. This dual action differentiates it from other major reference EPIs.

A key finding was that 1-benzyl-1,4-diazepane potentiates the activity of antibiotics like levofloxacin (B1675101) in E. coli strains that overexpress efflux pumps. This potentiation was not observed in strains where the acrAB gene was deleted, confirming its inhibitory action on this specific pump. The compound was also found to increase the intracellular accumulation of ethidium (B1194527) bromide, a known substrate of efflux pumps.

Table 1: Effects of 1-benzyl-1,4-diazepane on E. coli

Parameter Observation Implication
Antibiotic MIC Decreased in efflux pump overexpressing strains Potentiation of antibiotic activity
Ethidium Bromide Accumulation Increased in efflux pump overexpressing strains Inhibition of efflux pump activity
Membrane Permeability Increased Disruption of bacterial membrane function

Antimicrobial Action: Proposed Mechanisms Involving Cellular Disruption and Enzymatic Processes

The antimicrobial action of this compound and its analogues appears to be multifaceted. The primary established mechanism, based on studies of 1-benzyl-1,4-diazepane, is the inhibition of efflux pumps, as detailed in the previous section. This action leads to an increased intracellular concentration of co-administered antibiotics, thereby restoring their efficacy.

In addition to efflux pump inhibition, the observed increase in bacterial membrane permeability by 1-benzyl-1,4-diazepane suggests a direct effect on the cellular envelope. This disruption of the membrane integrity could contribute to its antimicrobial properties, potentially leading to leakage of cellular contents and dissipation of the proton motive force.

While broader classes of benzodiazepine derivatives have been reported to possess antimicrobial properties, specific enzymatic processes that might be inhibited by this compound have not yet been identified in the scientific literature.

Investigation of Apoptosis Induction Pathways in Specific Cancer Cell Lines

There is currently a lack of specific research investigating the apoptosis-inducing capabilities of this compound in cancer cell lines. While various derivatives of 1,4-benzodiazepines have been explored for their anti-proliferative and apoptotic effects, these studies have focused on compounds with different substitution patterns. Therefore, the potential for this compound to induce apoptosis and the specific pathways that might be involved (e.g., intrinsic vs. extrinsic, caspase activation) remain to be determined through dedicated research.

Interactions with Key Biological Targets (e.g., RAS, Tubulin)

Direct evidence of the interaction of this compound with key biological targets such as RAS proteins or tubulin is not present in the available scientific literature. While some benzodiazepine derivatives have been shown to interact with tubulin and inhibit its polymerization, these are typically structurally distinct from the 1,4-diazepane class. The potential for this compound to bind to and modulate the function of these or other critical cellular proteins is an area that requires further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Elucidation of Structural Elements Critical for Biological Activity

The biological activity of (1-Benzyl-1,4-diazepan-6-yl)methanol is intrinsically linked to its core structural components: the 1,4-diazepane ring, the N1-benzyl substituent, and the C6-methanol group.

1,4-Diazepane Scaffold : This seven-membered heterocyclic ring is a "privileged structure" in medicinal chemistry, serving as the foundation for various biologically active compounds. researchgate.net Its flexibility allows it to adopt multiple conformations, enabling interaction with a diverse range of biological targets. nih.gov The two nitrogen atoms within the ring are crucial, acting as potential hydrogen bond acceptors or points for further substitution to modulate activity and physicochemical properties. nih.gov

N1-Benzyl Group : The benzyl (B1604629) group attached to the nitrogen at position 1 is a significant feature. The aromatic phenyl ring can participate in hydrophobic and π-stacking interactions within receptor binding pockets. nih.gov The presence and substitution pattern of this aryl group are critical determinants of potency and selectivity. For instance, in a series of aryl 1,4-diazepane compounds identified as cannabinoid receptor 2 (CB2) agonists, the nature of the aryl group was a key factor in their activity. nih.gov

C6-Methanol Group : The methanol (B129727) group (-CH2OH) at the 6-position introduces a hydroxyl functional group. This group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with target proteins. It also increases the polarity of the molecule, which can influence its solubility and pharmacokinetic profile. The carbon at this position is a stereocenter, implying that the compound's stereochemistry can play a critical role in its biological recognition. doi.orgresearchgate.net

Quantitative Analysis of Substituent Effects on Potency and Selectivity

Quantitative structure-activity relationship (QSAR) studies on 1,4-diazepane derivatives have demonstrated that even minor structural modifications can lead to significant changes in biological activity. Research on aryl 1,4-diazepanes as CB2 agonists highlighted that this class of compounds initially suffered from poor drug-like properties, including low microsomal stability and poor solubility. nih.govnih.gov Systematic structural modifications were employed to improve these parameters.

The table below illustrates the generalized effects of substituents on the 1,4-diazepane scaffold, based on findings from related series of compounds.

Structural PositionSubstituent ModificationGeneral Effect on Potency/SelectivityReference
N1-Aryl Group Introduction of electron-withdrawing or donating groupsModulates electronic properties and binding affinity. nih.gov
N4 Position Substitution with various groupsCan significantly alter selectivity and potency for different targets. nih.gov
Diazepane Ring Introduction of alkyl groupsCan influence conformation and steric interactions within the binding site. doi.org

Table 1: Generalized Substituent Effects on 1,4-Diazepane Derivatives.

For this compound, modifications to the benzyl ring (e.g., adding halogen or alkoxy groups) or the N4-position would be expected to quantitatively impact its potency and selectivity for specific biological targets. nih.gov

Conformational Analysis and its Influence on Receptor Binding and Enzyme Catalysis

The flexible seven-membered 1,4-diazepane ring can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov The specific conformation adopted by the molecule is crucial for its interaction with biological macromolecules.

Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed that these molecules preferentially adopt a twist-boat conformation. nih.gov This conformation is stabilized by an intramolecular π-stacking interaction between the aromatic rings of the substituents. It is hypothesized that this low-energy conformation mimics the bioactive conformation required for receptor binding. nih.gov

In this compound, the N-benzyl group can similarly influence the conformational equilibrium. The molecule's ability to present its key binding elements (the nitrogen atoms, the hydroxyl group, and the aromatic ring) in a specific three-dimensional arrangement is a determining factor for its affinity and efficacy at a receptor or enzyme active site.

ConformationKey FeaturesInfluence on BindingReference
Twist-Boat Stabilized by intramolecular π-stacking.May represent the bioactive conformation for certain receptors. nih.gov
Chair Generally a stable conformation for seven-membered rings.Different substituent orientations (axial/equatorial) affect receptor fit. researchgate.net

Table 2: Influence of Conformation on Biological Activity.

Stereochemical Impact on Pharmacological Profiles and Chiral Recognition

The presence of a substituent at the 6-position of the 1,4-diazepane ring renders the C6 carbon a stereogenic center. Consequently, this compound exists as a pair of enantiomers, (R)- and (S)-(1-Benzyl-1,4-diazepan-6-yl)methanol.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Even in the absence of a stereogenic center, the non-planar diazepine (B8756704) ring itself can be a source of chirality, leading to conformational enantiomers that interconvert. researchgate.net For this compound, the fixed chirality at C6, combined with the ring's conformational dynamics, results in a complex stereochemical profile. The synthesis and biological evaluation of individual enantiomers are essential to fully characterize the pharmacological profile and identify the eutomer (the more active enantiomer). The synthesis of chiral 1,4-diazepanes is an area of active research, often employing methods like asymmetric reductive amination. researchgate.net

Comparative Structural Analysis with Related Diazepane and Oxazepane Analogues

The structural and functional properties of this compound can be better understood by comparing its 1,4-diazepane core with related heterocyclic systems like 1,4-benzodiazepines and oxazepanes.

1,4-Benzodiazepines : This class, which includes well-known drugs like Diazepam, features a diazepine ring fused to a benzene (B151609) ring. nih.govresearchgate.net This fusion makes the benzodiazepine (B76468) scaffold significantly more rigid than the monocyclic 1,4-diazepane core. The greater conformational flexibility of the 1,4-diazepane ring in this compound allows it to adapt to a wider variety of receptor topographies compared to its more constrained benzodiazepine counterparts. nih.gov

Oxazepane Analogues : Oxazepanes are seven-membered heterocycles where one of the nitrogen atoms of the diazepane ring is replaced by an oxygen atom. This substitution has profound chemical and biological consequences. Replacing a nitrogen atom, which can act as a hydrogen bond acceptor and has a basic character, with a less basic oxygen atom alters the molecule's electronic distribution and hydrogen-bonding capabilities. This fundamental change would lead to a different pharmacological profile compared to the corresponding diazepane derivative.

Heterocyclic CoreKey Structural DifferenceImpact on Properties
1,4-Diazepane Monocyclic, flexible seven-membered ring with two nitrogen atoms.High conformational flexibility, adaptable to various binding sites.
1,4-Benzodiazepine (B1214927) Diazepine ring fused to a benzene ring.Increased rigidity, more defined shape.
Oxazepane One nitrogen atom is replaced by an oxygen atom.Altered basicity, hydrogen bonding capacity, and electronic properties.

Table 3: Comparative Analysis of Heterocyclic Cores.

Computational Chemistry and in Silico Drug Design for 1 Benzyl 1,4 Diazepan 6 Yl Methanol

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for forecasting the binding mode and affinity of a ligand, such as (1-Benzyl-1,4-diazepan-6-yl)methanol, to a target protein's active site. nih.govresearchgate.net

While specific docking studies for this compound are not extensively detailed in the available literature, research on analogous 1,4-diazepane derivatives provides a framework for understanding its potential interactions. For instance, studies on diazepane-based ligands targeting the sigma-1 receptor (σ1R) have successfully used molecular docking to elucidate binding mechanisms. nih.govacs.org Such analyses typically involve preparing the 3D structure of the ligand and the protein target, followed by a simulation to find the best-fit orientation with the lowest binding energy, often expressed in kcal/mol. acs.org

Ligand-Target Interaction Profiling and Analysis

Following the determination of the optimal binding pose, a detailed analysis of the interactions between the ligand and the target is performed. These interactions are fundamental to the stability of the ligand-protein complex. For this compound, its structural components suggest several potential types of interactions.

Computational studies on similar diazepane derivatives have identified various forms of molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, as critical for binding. nih.gov The hydroxyl (-OH) group and the nitrogen atoms in the diazepane ring of this compound are potential sites for hydrogen bonding, while the benzyl (B1604629) group is well-suited for hydrophobic and π-stacking interactions with aromatic residues in a binding pocket. nih.gov

Table 1: Potential Molecular Interactions for this compound

Functional GroupPotential Interaction Type
Benzyl RingHydrophobic, π-π Stacking, van der Waals
Diazepane Ring NitrogensHydrogen Bonding (Acceptor)
Methanol (B129727) Hydroxyl GroupHydrogen Bonding (Donor/Acceptor)
Alkyl Backbonevan der Waals, Hydrophobic

Identification of Key Binding Site Residues and Hotspots

A crucial outcome of docking simulations is the identification of specific amino acid residues within the target's binding site that play a pivotal role in ligand recognition and affinity. These "hotspot" residues are often the focus of subsequent lead optimization efforts.

In studies of related diazepane compounds targeting the σ1R, key interacting residues have been identified. For example, hydrophobic residues such as Leu105, Ile124, Phe107, and Tyr103, were found to contribute significantly to the binding energy through van der Waals forces and hydrophobic interactions. nih.gov It is plausible that this compound would engage with similarly featured residues in its biological targets.

Quantum Chemical Modeling and Electronic Structure Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. chemrxiv.orgscirp.org These methods provide a detailed understanding of molecular geometry, orbital energies, and charge distribution.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are central to describing the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, suggesting that the molecule is more likely to engage in chemical reactions. scirp.orgnih.gov For derivatives of 1,4-diazepane, DFT computations at the B3LYP/6-31G(d,p) level of theory have been used to calculate these orbital energies and predict molecular reactivity. researchgate.net

Table 2: Significance of Quantum Chemical Parameters

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelates to the capacity to donate an electron.
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the capacity to accept an electron.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
ElectronegativityχDescribes the ability of the molecule to attract electrons.
Chemical HardnessηMeasures resistance to change in electron distribution.

Theoretical Optimization of Molecular Geometries

Determining the most stable three-dimensional conformation of a molecule is a primary goal of computational chemistry. Methods like DFT are used to perform geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. researchgate.netwindows.net

For cyclic systems like the 1,4-diazepane ring, conformational analysis is particularly important. X-ray crystallography and molecular modeling studies of related N,N-disubstituted-1,4-diazepane compounds have shown that the seven-membered ring can adopt low-energy conformations such as a twist-boat form. nih.gov The parent hexahydro-1,4-diazepine structure has also been characterized. mdpi.com Theoretical calculations on similar diazepinone structures have been used to determine inversion barriers of the seven-membered ring. nih.gov This structural information is vital for understanding how the molecule fits into a receptor's binding site.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org This technique is invaluable for assessing the stability of a ligand-protein complex and exploring the conformational landscape of the molecule. nih.gov

MD simulations can confirm the stability of binding poses predicted by docking. nih.gov By tracking the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (e.g., 250 nanoseconds), researchers can determine if the ligand remains stably bound in the active site. nih.gov Furthermore, these simulations allow for the study of conformational sampling, revealing the different shapes the molecule can adopt and their relative energies. nih.gov This is crucial because a molecule's bioactive conformation, the shape it adopts when binding to its target, may not be its lowest-energy state in isolation. nih.govnih.gov

In Silico Library Generation and High-Throughput Virtual Screening

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govresearchgate.net This versatility makes it an excellent candidate for the generation of in silico libraries for drug discovery campaigns.

In Silico Library Generation:

An in silico library is a large collection of virtual molecules that can be computationally screened for potential biological activity. For a core structure like this compound, a virtual library can be generated by systematically modifying its chemical structure. This process, often referred to as library enumeration, involves adding or substituting various chemical groups at specific positions on the core scaffold. For the this compound scaffold, key points of diversification could include:

Substitution on the benzyl ring: Introducing different substituents (e.g., halogens, alkyl groups, nitro groups) can modulate electronic properties and steric interactions.

Modification of the methanol group: This group could be oxidized to an aldehyde or carboxylic acid, or replaced with other functional groups to explore different hydrogen bonding patterns.

Alterations to the diazepane ring: While maintaining the core ring, substitutions at other available positions could be explored.

Modern computational tools can generate vast libraries containing millions of virtual compounds from a single core scaffold. ox.ac.uk These libraries can then be curated based on drug-like properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to ensure that the screened compounds have a higher probability of being viable drug candidates.

High-Throughput Virtual Screening (HTVS):

Once a virtual library is generated, high-throughput virtual screening (HTVS) is employed to identify promising hit compounds. nih.govnih.gov This process involves computationally "docking" each molecule from the library into the three-dimensional structure of a biological target, such as a protein's binding site. nih.gov The docking process predicts the binding conformation and affinity of each molecule, which is typically represented by a scoring function. nih.gov

The general workflow for HTVS of a 1,4-diazepane-based library is as follows:

Target Preparation: The 3D structure of the target protein is obtained, often from crystallographic data. The binding site is defined and prepared for docking.

Ligand Preparation: The in silico library of this compound derivatives is generated and optimized for docking.

Docking and Scoring: Each ligand is docked into the target's active site, and its binding affinity is calculated. nih.gov

Hit Selection: Compounds are ranked based on their docking scores, and the top-ranking molecules are selected for further analysis or experimental validation.

This in silico approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. For instance, studies on related diazepine (B8756704) structures have successfully used virtual screening to identify novel agonists for targets like Peroxisome Proliferator-Activated Receptor α (PPARα). nih.gov

Below is a representative table illustrating the potential outcome of a virtual screening campaign for a hypothetical library of this compound derivatives against a generic kinase target.

Derivative IDModificationDocking Score (kcal/mol)Key Interacting Residues
Lead Compound This compound-7.5Asp145, Lys72
Derivative A 4-Chlorobenzyl-8.9Asp145, Lys72, Phe144
Derivative B 3-Methoxybenzyl-8.2Asp145, Lys72, Met143
Derivative C N-Methylation of diazepine-7.1Asp145
Derivative D Carboxylic acid at methanol position-9.5Asp145, Lys72, Arg122

This is a hypothetical data table for illustrative purposes.

WaterMap Analysis to Characterize Solvent-Mediated Interactions within Binding Pockets

Understanding the role of water molecules within a protein's binding pocket is crucial for designing potent ligands. Water molecules can mediate protein-ligand interactions or, if displaced by a ligand, can lead to significant gains in binding affinity. WaterMap is a computational tool that calculates the thermodynamic properties (enthalpy and entropy) of water molecules in a binding site, identifying stable (favorable) and unstable (unfavorable) hydration sites. drughunter.comresearchgate.net

By identifying high-energy, unstable water molecules, medicinal chemists can design modifications to a ligand, such as this compound, that displace these water molecules, leading to a favorable change in the free energy of binding. drughunter.comresearchgate.net

Application to a 1,4-Diazepane Scaffold:

For a ligand containing the this compound scaffold, WaterMap analysis of its target's binding pocket would proceed as follows:

Hydration Site Analysis: The binding pocket of the target protein (without the ligand) is analyzed to map the positions and thermodynamic properties of water molecules.

Identification of Unstable Waters: The analysis identifies "unhappy" or high-energy water molecules that are prime candidates for displacement. These are often waters that cannot satisfy their hydrogen bonding potential within the pocket.

Ligand Modification Strategy: Based on the location of these unstable waters, modifications to the this compound scaffold can be proposed. For example, extending a hydrophobic moiety from the benzyl group to displace an energetically unfavorable water molecule could significantly improve binding affinity.

Thermodynamic Prediction: The change in free energy upon displacement of these water molecules can be estimated, providing a quantitative prediction of the potential improvement in ligand potency.

A recent example highlighted the use of computational methods, including the identification of a diazepane hit, in the hit-to-lead optimization for the SARS-CoV-2 main protease. researchgate.net Such studies underscore the power of analyzing solvent-mediated interactions to guide drug design.

The table below illustrates hypothetical results from a WaterMap analysis of a protein binding pocket, indicating potential sites for modification on a bound this compound scaffold.

Hydration Site IDLocation in Binding PocketΔG (kcal/mol)StatusPotential Ligand Modification
W1 Near benzyl ring-1.5UnstableAdd hydrophobic group (e.g., methyl, chloro) to the benzyl ring to displace W1.
W2 Near methanol group-5.8StableMaintain or enhance hydrogen bonding with W2 or a nearby residue.
W3 Deep in hydrophobic pocket-0.8UnstableExtend an alkyl chain from the diazepine ring to displace W3.
W4 Bridging ligand and protein-6.2StableEnsure the ligand conformation does not disrupt this favorable bridging water.

This is a hypothetical data table for illustrative purposes.

By combining in silico library generation, high-throughput virtual screening, and detailed thermodynamic analysis of the binding site with tools like WaterMap, the 1,4-diazepane scaffold of this compound can be effectively optimized for the development of potent and selective drug candidates.

Preclinical Pharmacological Evaluation Methodologies Excluding Clinical Human Trials

In Vitro Assay Development and Screening Strategies

In vitro assays are the cornerstone of early-stage preclinical evaluation, providing a rapid and cost-effective means to assess the biological activity of a compound in a controlled, non-living system. These assays are crucial for identifying promising lead compounds and for beginning to understand their pharmacological profiles.

Cell-Based Assays for Antiproliferative Activity against Cancer Cell Lines

To evaluate the potential of (1-Benzyl-1,4-diazepan-6-yl)methanol as an anticancer agent, its antiproliferative activity would be tested against a panel of human cancer cell lines. This is a common and informative method to determine if a compound can inhibit the growth of cancer cells.

The methodology typically involves exposing various cancer cell lines, representing different tumor types, to a range of concentrations of the test compound. After a set incubation period, the cell viability is measured to determine the compound's effect on cell proliferation. A widely used method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells as an indicator of their viability. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Data Table for Antiproliferative Activity

Cancer Cell Line Tumor Type IC50 (µM) for this compound
MCF-7 Breast Adenocarcinoma Data Not Available
HCT-116 Colon Carcinoma Data Not Available
HepG2 Hepatocellular Carcinoma Data Not Available

Biochemical Enzyme Inhibition Assays for Target Validation

Should this compound show promising antiproliferative activity, the next step would be to identify its molecular target. Biochemical enzyme inhibition assays are employed to determine if the compound's activity is due to the inhibition of a specific enzyme that is critical for cancer cell survival and proliferation.

In these assays, the purified target enzyme is incubated with its substrate and varying concentrations of the test compound. The enzymatic activity is then measured, and the ability of the compound to inhibit this activity is quantified. The results are usually reported as the IC50 or Ki (inhibition constant) value, which indicates the potency of the inhibitor. For example, if the compound is hypothesized to be a kinase inhibitor, its effect on the activity of various kinases would be assessed.

Radioligand Binding Assays for Receptor Affinity Determination

To investigate if this compound exerts its effects by interacting with specific receptors, radioligand binding assays are performed. giffordbioscience.comcreative-bioarray.comnih.gov These assays are considered the gold standard for measuring the affinity of a ligand for its receptor. giffordbioscience.com

This technique involves using a radiolabeled ligand that is known to bind to the receptor of interest. Cell membranes or tissues containing the receptor are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its binding affinity (Ki) can be determined. creative-bioarray.com This provides valuable information about the compound's selectivity and potential mechanism of action.

Antimicrobial Susceptibility Testing Against Pathogenic Strains

The potential of this compound as an antimicrobial agent would be evaluated through antimicrobial susceptibility testing. researchgate.net This involves assessing the compound's ability to inhibit the growth of or kill various pathogenic microorganisms, including bacteria and fungi.

Standard methods such as broth microdilution or agar (B569324) diffusion are typically used. In the broth microdilution method, the compound is serially diluted in a liquid growth medium in a microtiter plate, and a standardized inoculum of the microorganism is added. After incubation, the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism, is determined.

Table 2: Representative Data Table for Antimicrobial Susceptibility Testing

Pathogenic Strain Type MIC (µg/mL) for this compound
Staphylococcus aureus Gram-positive bacteria Data Not Available
Escherichia coli Gram-negative bacteria Data Not Available
Pseudomonas aeruginosa Gram-negative bacteria Data Not Available

In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Human Trials)

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the efficacy of a compound in a living organism. These studies are essential for understanding how the compound behaves in a complex biological system and for providing a rationale for potential human trials.

Evaluation of Antimicrobial Efficacy in Infection Models

To assess the in vivo antimicrobial efficacy of this compound, animal models of infection are utilized. These models are crucial for determining if the in vitro antimicrobial activity translates to a therapeutic effect in a living host.

Typically, laboratory animals, such as mice, are infected with a pathogenic microorganism. The animals are then treated with the test compound, and the course of the infection is monitored. Key outcome measures include survival rates, reduction in bacterial or fungal burden in various organs, and amelioration of clinical signs of infection. These studies provide critical information on the compound's potential as a therapeutic agent for infectious diseases.

Assessment of Anti-Inflammatory Potential in Disease Models (e.g., Acute Pancreatitis)

The anti-inflammatory potential of diazepane derivatives is an area of active investigation. While studies focusing specifically on this compound in acute pancreatitis are not prominent, research on structurally related benzodiazepines, such as diazepam, provides a framework for evaluation. Acute pancreatitis is a severe inflammatory condition for which new therapeutic agents are needed. nih.govnih.gov Preclinical assessments in animal models, typically mice, are crucial for identifying promising compounds.

In a common model, acute pancreatitis is induced by agents like cerulein. The therapeutic efficacy of a test compound is then evaluated by measuring several key biomarkers of inflammation and pancreatic injury. nih.govnih.gov Research on diazepam has shown that it can significantly reduce the inflammatory response in cerulein-induced acute pancreatitis. nih.govresearchgate.net This effect is believed to be mediated through peripheral benzodiazepine (B76468) receptors. nih.govnih.gov The evaluation involves measuring pancreatic edema, serum levels of amylase and lipase, and the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration. nih.govnih.gov Furthermore, levels of pro-inflammatory cytokines, such as TNF-alpha, in pancreatic tissue are quantified to assess the compound's impact on the inflammatory cascade. nih.govnih.gov Histopathological examination of the pancreas provides visual confirmation of the reduction in tissue damage. researchgate.net

Table 1: Effects of Diazepam in a Cerulein-Induced Acute Pancreatitis Mouse Model

This table summarizes findings from studies on diazepam, a structurally related compound, to illustrate the evaluation methodology.

Parameter MeasuredEffect of Diazepam PretreatmentSignificance
Pancreatic EdemaAmelioratedReduced tissue swelling and inflammation. nih.govresearchgate.net
Serum Amylase & LipaseSignificantly ReducedIndicates decreased pancreatic cell injury. nih.govresearchgate.net
Myeloperoxidase (MPO) ActivityReducedSuggests lower neutrophil infiltration into the pancreas. nih.govnih.gov
Pancreatic TNF-alphaReducedDemonstrates inhibition of a key pro-inflammatory cytokine. nih.govnih.gov
Pathological AlterationsAmelioratedHistological evidence of reduced pancreatic damage. nih.govresearchgate.net

Investigation of Neurological Activity in Relevant Animal Models (e.g., Anticonvulsant Activity)

The 1,4-diazepane core is a well-established pharmacophore in compounds targeting the central nervous system (CNS), particularly for anticonvulsant activity. chemisgroup.us Benzodiazepines, a prominent class of 1,4-diazepane derivatives, are widely used in the treatment of epilepsy. chemisgroup.us Preclinical evaluation of new compounds like this compound for anticonvulsant properties typically involves a battery of animal seizure models.

Commonly used acute seizure models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test. nih.gov The MES model is indicative of a compound's ability to prevent the spread of seizures, relevant for generalized tonic-clonic seizures. The s.c. PTZ test identifies substances that can raise the seizure threshold, which is relevant for absence seizures. nih.gov Another important model, particularly for drug-resistant epilepsy, is the 6-Hz psychomotor seizure test. nih.gov The anticonvulsant effect is quantified by determining the median effective dose (ED₅₀) required to protect a percentage of the animals from seizures. nih.gov

The investigation of novel annulated pyrrolo nih.govnih.govbenzodiazepines has shown that specific derivatives can exhibit potent anticonvulsant effects, with potencies comparable to diazepam. mdpi.com Structure-activity relationship (SAR) studies reveal that modifications to the diazepine (B8756704) ring and its substituents can significantly influence anticonvulsant potency. chemisgroup.us For instance, the presence of an electron-withdrawing group at the 7-position of the fused benzene (B151609) ring is often preferred for activity. nih.gov

Targeted Metabololipidomic Analysis for Molecular Mechanism Elucidation in Animal Studies

While specific metabololipidomic studies for this compound are not documented in the provided search results, this advanced analytical technique is increasingly used to elucidate the molecular mechanisms of drug action in preclinical animal studies. This approach provides a comprehensive snapshot of the changes in metabolites and lipids within biological systems following drug administration.

In the context of diseases like acute pancreatitis, metabololipidomics can identify novel biomarkers of disease severity and therapeutic response. By analyzing the metabolic profiles of pancreatic tissue, blood, or urine from animal models, researchers can map the biochemical pathways perturbed by the disease and modulated by the therapeutic compound. This can reveal how a compound exerts its anti-inflammatory or cytoprotective effects at a molecular level, potentially identifying new drug targets or clarifying the mechanism of action beyond simple receptor binding. For neurological disorders, this analysis can shed light on how a compound affects neurotransmitter metabolism, neuroinflammation, and neuronal energy homeostasis within the brain.

Lead Identification and Optimization Methodologies

Hit-to-Lead Progression Strategies in Drug Discovery

The journey from an initial "hit"—a compound showing desired activity in a high-throughput screen—to a "lead" compound suitable for further development is a critical phase in drug discovery known as hit-to-lead (H2L). upmbiomedicals.comdrugtargetreview.com This process aims to refine initial hits into a smaller number of more potent and selective lead compounds with improved physicochemical and pharmacokinetic properties. upmbiomedicals.comyoutube.com

The H2L process for a scaffold like 1,4-diazepane would begin by grouping initial hits based on structural similarity. upmbiomedicals.comdrugtargetreview.com Preliminary structure-activity relationship (SAR) studies are conducted, often by synthesizing or purchasing similar compounds ("SAR by catalogue"), to identify the key molecular features essential for biological activity. drugtargetreview.com This initial exploration helps to quickly eliminate unpromising structures. drugtargetreview.com The remaining hit series are then subjected to more intensive testing and medicinal chemistry efforts to improve potency, selectivity, and drug-like properties, with the goal of identifying a lead series that shows promise for producing a clinical candidate. drugtargetreview.com The integration of computational tools with high-throughput medicinal chemistry can significantly accelerate this process, as demonstrated in the optimization of a diazepane hit for SARS-CoV-2 Mpro, where a 14 μM hit was rapidly transformed into a 16 nM lead compound. nih.gov

Rational Drug Design Principles for Potency and Selectivity Enhancement

Rational drug design utilizes the understanding of a biological target's structure and mechanism to design molecules with improved potency and selectivity. openpharmaceuticalsciencesjournal.com For compounds based on the 1,4-diazepane scaffold, this involves modifying the core structure to optimize interactions with the target protein while minimizing off-target effects. nih.gov

Potency can be enhanced by introducing functional groups that form stronger or additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's binding site. Selectivity, a crucial aspect of minimizing side effects, is achieved by exploiting differences between the target and related off-targets. For example, in the development of 1,4-diazepane compounds as cannabinoid receptor 2 (CB2) agonists, various strategies were employed to enhance selectivity against the CB1 receptor and improve metabolic stability. nih.gov Similarly, designing ligands for GABA-A receptors, a common target for benzodiazepines, involves subtle structural modifications to achieve selectivity for different receptor subtypes, which can separate anxiolytic effects from sedative ones. chemisgroup.us

Application of Structure-Based Drug Design (SBDD) in Optimization Campaigns

Structure-Based Drug Design (SBDD) is a powerful component of rational drug design that relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. nih.gov This information provides a detailed map of the binding pocket, allowing chemists to design molecules that fit precisely and interact optimally with key residues. nih.gov

In the context of diazepane derivatives, SBDD has been successfully applied. For instance, the X-ray co-crystal structure of a 1,4-diazepan-7-one compound bound to human kallikrein 7 guided the design and synthesis of highly potent and selective inhibitors. nih.gov By visualizing how the initial compound binds, researchers could rationally modify its structure to improve interactions within the enzyme's active site. nih.gov SBDD was also instrumental in the hit-to-lead optimization of a diazepane-based SARS-CoV-2 Mpro inhibitor, where leveraging the 3D structural information of the target protein allowed for refinement of the hit by targeting specific binding pockets. nih.gov This approach enables a more efficient and targeted optimization campaign, reducing the number of compounds that need to be synthesized and tested. chemrxiv.org

Patent Landscape and Intellectual Property in Relation to 1 Benzyl 1,4 Diazepan 6 Yl Methanol Research

Analysis of Patent Applications Claiming Diazepane Derivatives for Therapeutic Uses

Patent applications for diazepane derivatives reveal a broad range of potential therapeutic applications, capitalizing on the versatile pharmacological activities of this chemical scaffold. While a patent specifically claiming the therapeutic use of (1-Benzyl-1,4-diazepan-6-yl)methanol has not been identified in the public domain, the analysis of patents for structurally related compounds provides insight into the potential areas of application and the nature of such claims.

Patents for diazepine (B8756704) derivatives often claim their utility in treating a variety of disorders of the central nervous system. For instance, certain imidazodiazepines have been patented for their valuable pharmacodynamic properties, suggesting their potential in the control or prevention of various illnesses. google.com The claims in these patents are often broad, covering a general chemical structure with various substituents, and are supported by data on the compounds' affinity for specific biological targets, such as central benzodiazepine (B76468) receptors. google.com

Furthermore, diazepine derivatives are frequently claimed as intermediates in the synthesis of other pharmaceutically active compounds. For example, some patents describe diazepine derivatives as key building blocks for the manufacture of imidazo[1,5-a] google.compatentdocs.orgdiazepine derivatives that exhibit psychopharmacological properties as agonists of central benzodiazepine receptors. google.com This highlights the dual role of some diazepane derivatives in the intellectual property space, being both potential therapeutic agents in their own right and essential precursors to other patented molecules.

The therapeutic areas covered by patents for diazepane and related benzodiazepine derivatives are extensive and include, but are not limited to:

Anxiolytics: For the treatment of anxiety disorders.

Sedative-hypnotics: To induce or maintain sleep.

Anticonvulsants: For the management of epileptic seizures.

Muscle relaxants: To alleviate muscle spasms.

The following table provides a summary of therapeutic indications for which various benzodiazepine derivatives have been investigated, which could be analogous to the potential applications for novel diazepane compounds.

Therapeutic AreaExamples of Investigated Benzodiazepine Derivatives
Anxiety DisordersAlprazolam, Diazepam
Panic DisorderAlprazolam
Seizure DisordersClobazam, Clonazepam, Diazepam, Lorazepam
InsomniaEstazolam, Flurazepam, Quazepam, Temazepam, Triazolam

It is plausible that a patent application for this compound would focus on a specific, well-defined therapeutic use, supported by robust preclinical data demonstrating its efficacy and mechanism of action.

Patent-Disclosed Synthetic Routes and Manufacturing Processes

Patents claiming novel diazepane derivatives are required to disclose a method of synthesis that enables a person skilled in the art to produce the claimed compounds. These patent-disclosed synthetic routes are a valuable source of information for understanding the manufacturing processes of these molecules.

While a specific patented synthesis for this compound is not publicly available, the patent literature for related 1,4-diazepane structures provides a blueprint for potential synthetic strategies. For example, a common approach involves the cyclization of a linear precursor containing the necessary amine and electrophilic functional groups.

One patented method for producing diazepine derivatives involves a multi-step synthesis starting from readily available chiral precursors. google.com The key steps in such a process might include:

Preparation of a protected diamine: Starting with a suitable amino alcohol, a series of reactions are performed to introduce the second nitrogen atom and appropriate protecting groups.

Cyclization: The linear diamine precursor is then cyclized to form the seven-membered diazepane ring. This step is often the most critical and can be achieved through various methods, such as intramolecular nucleophilic substitution or reductive amination.

Functional group manipulation: Once the diazepane core is formed, further chemical modifications can be made to introduce or alter substituents at various positions on the ring, leading to the final target molecule.

The table below outlines a generalized synthetic approach that could be adapted for the synthesis of this compound, based on common strategies found in the patent literature for similar compounds.

StepDescriptionKey Reagents and Conditions
1Protection of a starting amino alcoholBoc-anhydride, base
2Introduction of the second nitrogen atomMesylation followed by reaction with a protected amine
3Deprotection and CyclizationAcidic or basic conditions to remove protecting groups, followed by intramolecular cyclization
4N-BenzylationBenzyl (B1604629) bromide or benzyl chloride in the presence of a base
5Introduction of the hydroxymethyl groupReduction of a corresponding ester or carboxylic acid derivative

The choice of specific reagents, solvents, and reaction conditions is crucial for achieving a high yield and purity of the final product and is a key aspect of the intellectual property disclosed in a patent.

Strategies for Novel Compound Discovery and Intellectual Property Protection

The discovery and protection of novel diazepane derivatives like this compound require a multifaceted strategy that combines innovative medicinal chemistry with a robust intellectual property framework.

Novel Compound Discovery:

The search for new therapeutic agents within the diazepane class is often guided by a combination of traditional medicinal chemistry approaches and modern drug discovery technologies. These can include:

Scaffold Hopping: Modifying the core diazepane structure to explore new chemical space and potentially discover compounds with improved properties.

Structure-Activity Relationship (SAR) Studies: Systematically altering the substituents on the diazepane ring to understand their effect on biological activity and optimize for potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to a biological target of interest and then growing or linking them to create a more potent lead compound based on the diazepane scaffold.

High-Throughput Screening: Testing large libraries of compounds, which may include diverse diazepane derivatives, for activity against a specific biological target.

Intellectual Property Protection:

Once a promising new compound is identified, a comprehensive intellectual property strategy is essential to protect the significant investment in research and development. Key strategies include:

Composition of Matter Patents: This is the strongest form of patent protection, claiming the novel chemical entity itself. The claims would typically cover the specific structure of this compound and could also include a broader genus of related compounds.

Method of Use Patents: These patents claim the use of the compound for treating a specific disease or condition. This can be a valuable strategy, especially if a new use is discovered for a known compound.

Process Patents: Claiming a novel and non-obvious method of synthesizing the compound can provide an additional layer of protection.

Formulation Patents: If a specific formulation is developed to improve the delivery, stability, or efficacy of the drug, this can also be patented.

A crucial early step in the development of a new therapeutic is conducting a Freedom-to-Operate (FTO) analysis . scienceopen.comgeneonline.com This involves a thorough search of the patent landscape to ensure that the development, manufacturing, and sale of the new drug will not infringe on the existing patents of third parties. sagaciousresearch.com An FTO analysis helps to identify potential patent obstacles early in the process, allowing for strategic decisions to be made, such as designing around existing patents, negotiating licenses, or challenging the validity of blocking patents. scienceopen.comsagaciousresearch.com The potential for patent litigation is a significant consideration in the pharmaceutical industry, and a proactive IP strategy is essential to mitigate this risk. patentdocs.org

Q & A

Q. What are the common synthetic routes for (1-Benzyl-1,4-diazepan-6-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via catalytic hydrogenation and reductive amination. Key methods include:

  • Catalytic Hydrogenation : Using palladium on activated charcoal under hydrogen atmosphere in methanol or ethyl acetate yields 90–99% (20°C, 12 hours) .
  • Photochemical Reduction : Employing 1-benzyl-1,4-dihydronicotinamide in methanol under irradiation achieves 60–90% yield, with solvent polarity and salt additives (e.g., LiClO₄) influencing efficiency .
  • Reaction Optimization : Temperature, solvent choice (e.g., methanol vs. pyridine), and catalyst loading critically affect yield. For example, magnesium perchlorate enhances photochemical reduction efficiency .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Collision Cross-Section (CCS) Analysis : Ion mobility spectrometry predicts CCS values (e.g., [M+H]⁺: 129.0 Ų, [M+Na]⁺: 137.0 Ų) to validate 3D conformation .
  • NMR Spectroscopy : Impurity profiling via ¹H/¹³C NMR (e.g., deuterated solvents like C₆D₆) identifies stereochemical purity, as seen in related diazepane derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺: m/z 145.13355) and fragmentation patterns .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

  • Air Sensitivity : Derivatives decompose upon air exposure; storage under inert gas (N₂/Ar) and use of air-free techniques (e.g., gloveboxes) are recommended .
  • Solvent Compatibility : Methanol stabilizes the compound during synthesis, while polar aprotic solvents (e.g., DMF) may induce side reactions .
  • Temperature Control : Prolonged heating (>100°C) risks decomposition, necessitating reflux under controlled conditions .

Advanced Research Questions

Q. How can computational models predict physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict CCS values for ionized forms, validated against experimental ion mobility data .
  • Density Functional Theory (DFT) : Models hydrogen bonding and steric effects of the benzyl group on reactivity .
  • Solvent Interaction Studies : Quantum mechanical calculations assess solvent effects (e.g., methanol vs. hexane) on reaction pathways .

Q. What strategies minimize by-product formation during synthesis?

Methodological Answer:

  • By-Product Identification : LC-MS detects impurities (e.g., norcoclaurine, m/z 5272), requiring gradient elution with C18 columns .
  • Optimized Catalysis : Palladium/charcoal reduces undesired intermediates; molecular sieves (4Å) remove water in imine formation .
  • Reaction Monitoring : In-situ FTIR tracks intermediate stability (e.g., enamine tautomerization) to adjust reaction time .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data?

Methodological Answer:

  • Cross-Validation : Compare CCS values (ion mobility) with NMR/HRMS to confirm structural consistency .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping NMR signals .
  • Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous methanol) and instrument calibration to mitigate batch variability .

Q. What are the mechanistic insights into the compound’s reactivity in diazepane ring modifications?

Methodological Answer:

  • Ring Strain Analysis : The 7-membered diazepane ring exhibits flexibility, favoring nucleophilic attack at the 6-position methanol group .
  • Acid-Catalyzed Rearrangements : Glacial acetic acid promotes diazepane ring expansion/contraction, monitored via ¹H NMR .
  • Steric Effects : Benzyl substituents hinder axial coordination in metal complexes, impacting catalytic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.